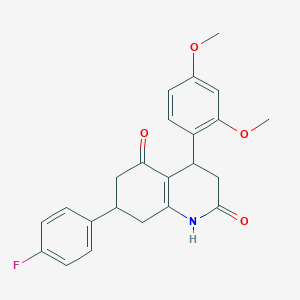

![molecular formula C21H23NO3 B5560618 环己基4-[(苯乙酰)氨基]苯甲酸酯](/img/structure/B5560618.png)

环己基4-[(苯乙酰)氨基]苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclohexyl 4-[(phenylacetyl)amino]benzoate belongs to a class of compounds with significant interest in organic chemistry due to its versatile applications in synthesizing liquid crystal materials, pharmaceuticals, and agrochemicals. The compound's unique structural features enable it to participate in a range of chemical reactions, offering pathways to novel materials and molecules.

Synthesis Analysis

The synthesis of cyclohexyl 4-[(phenylacetyl)amino]benzoate and related compounds involves several key strategies, including tunable synthesis via cascade reactions of allenic ketones/allenoate with amines and enones, leading to the construction of six-membered carbocycles with valuable amino and carbonyl groups (Feng et al., 2018). Moreover, the preparation of novel liquid crystal compounds from 4-alkylcyclohexyl-benzoic acid through acylation and esterification reactions showcases the versatility in accessing different structural variants of cyclohexyl benzoates (Jin-ping, 2007).

Molecular Structure Analysis

The molecular structure of cyclohexyl 4-[(phenylacetyl)amino]benzoate and similar compounds has been extensively studied using various spectroscopic techniques. Crystal and molecular structure analyses reveal specific conformational preferences and the orientation of substituents, contributing to the compound's chemical reactivity and properties (Sorokin et al., 2007).

Chemical Reactions and Properties

Cyclohexyl 4-[(phenylacetyl)amino]benzoate undergoes various chemical reactions, including acidolysis, which has been investigated for kinetic purposes and to understand the structure-reactivity relationship (Pinto et al., 2006). Additionally, the compound's participation in polymerization reactions underscores its potential as an initiator for producing polymeric materials (Abu-Abdoun & Ledwith, 2007).

Physical Properties Analysis

The physical properties, such as liquid-crystalline transition temperatures and mesomorphic phases, are crucial for applications in electro-optic display devices. Systematic studies on derivatives of cyclohexyl 4-[(phenylacetyl)amino]benzoate reveal the influence of various substituents on these properties, highlighting the material's versatility for commercial use (Kelly, 1989).

Chemical Properties Analysis

Investigations into the chemical properties of cyclohexyl 4-[(phenylacetyl)amino]benzoate derivatives, including their reactivity and interactions with other molecules, provide insights into their potential applications and performance in various chemical environments. The compound's reactivity under different conditions can guide its use in synthesis and material design (Elshahed et al., 2001).

科学研究应用

聚合物设计和合成

环己基4-[(苯乙酰)氨基]苯甲酸酯衍生物已在用于聚合物应用的新型环状酯的设计和合成中得到探索。通过合成含有受保护官能团的环状酯来制备亲水性脂肪族聚酯,例证了环己基衍生物在聚合物化学中的化学多功能性和潜力。此类聚合物通过开环聚合合成,证明了环己基衍生物在为各种应用(包括生物医学和环境领域)开发具有特定化学和物理性质的材料方面的重要性 (Trollsås 等,2000)。

代谢途径和环境生物技术

研究微生物对环己烷衍生物的代谢作用,可深入了解环境生物技术和污染物的生物修复。研究“酸性 syntrophus”菌株 SB 代谢苯甲酸和环己烷羧酸等化合物的能力,与使用氢气的微生物共养,揭示了复杂的代谢途径。这些发现对理解微生物生态学和制定生物降解环境污染物策略具有重要意义 (Elshahed 等,2001)。

催化和化学合成

环己基衍生物在催化和合成化学中也很重要。例如,甲基-4-[双(4-溴苯基)氨基]苯甲酸酯阳离子自由基盐已被证明是环己烯氧化物聚合的有效引发剂。这项研究突出了环己基衍生物在催化化学反应中的作用,这对于合成聚合物和其他复杂分子至关重要。此类研究有助于开发新的催化方法和材料,这些方法和材料在工业和技术中具有潜在应用 (Abu-Abdoun & Ledwith,2007)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

cyclohexyl 4-[(2-phenylacetyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c23-20(15-16-7-3-1-4-8-16)22-18-13-11-17(12-14-18)21(24)25-19-9-5-2-6-10-19/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIANXTZRXDSLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylacetylamino-benzoic acid cyclohexyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-1,2,4-triazol-5-yl]quinoline](/img/structure/B5560539.png)

![4-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepane](/img/structure/B5560544.png)

![8-fluoro-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5560559.png)

![8-mercapto-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B5560560.png)

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B5560568.png)

![2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5560572.png)

![{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5560588.png)

![10-[(4-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine](/img/structure/B5560595.png)

![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5560596.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5560626.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(6-hydroxy-1,4-oxazepan-4-yl)acetamide](/img/structure/B5560633.png)

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]indoline](/img/structure/B5560647.png)